4-Oxo-3,4-dihydro-2H-1-benzothiopyran-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate is a heterocyclic compound that belongs to the thiochromene family. This compound is characterized by the presence of a sulfur atom in its chromene ring, which imparts unique chemical and biological properties. Thiochromenes are known for their diverse biological activities, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate typically involves the thia-Michael condensation reaction. This reaction is carried out by reacting 2-mercaptobenzaldehyde with an α,β-unsaturated carbonyl compound under basic conditions. The reaction proceeds through the formation of a thiochromene intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
Industrial production of 4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate may involve multistep synthesis processes, including the use of thiophenols and various catalysts to enhance the reaction efficiency and yield . The process is optimized to ensure high purity and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiochromene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiochromene derivatives.
Scientific Research Applications
4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-oxo-3,4-dihydro-2H-chromen-3-yl acetate: Similar structure but lacks the sulfur atom.
4-oxo-3,4-dihydro-2H-thiochromen-2-yl acetate: Similar structure with a different position of the acetate group.
4-oxo-3,4-dihydro-2H-thiochromen-4-yl acetate: Similar structure with a different position of the carbonyl group.
Uniqueness
4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate is unique due to the presence of the sulfur atom in the chromene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
55444-15-0 |
---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydrothiochromen-3-yl) acetate |
InChI |
InChI=1S/C11H10O3S/c1-7(12)14-9-6-15-10-5-3-2-4-8(10)11(9)13/h2-5,9H,6H2,1H3 |
InChI Key |
QYHJSBVOQFTRQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CSC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.